molecular formula C19H18N4O2 B1677888 Pimobendan CAS No. 118428-37-8

Pimobendan

Cat. No.: B1677888
CAS No.: 118428-37-8
M. Wt: 334.4 g/mol
InChI Key: GLBJJMFZWDBELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimobendan is a benzimidazole-pyridazinone derivative functioning as an inodilator, a key reagent for investigating cardiovascular pathophysiology and therapy. Its dual mechanism of action involves calcium sensitization of cardiac troponin C to enhance myocardial contractility without increasing oxygen demand, and phosphodiesterase III (PDE III) inhibition to induce vasodilation . This combined effect of increased contractility and reduced vascular resistance makes it a valuable compound for studying heart failure models. Research indicates this compound preserves cardiac function and structure by improving mitochondrial quality, attenuating reactive oxygen species (ROS) production, and preventing mitochondrial depolarization in volume-overload conditions . Landmark clinical veterinary studies and a recent 2025 real-world data emulation trial have shown that this compound significantly delays the onset of congestive heart failure and improves survival in subjects with degenerative mitral valve disease and cardiomegaly . Its applications extend to models of dilated cardiomyopathy and congenital heart disease, where it has been associated with reduced heart size, delayed disease progression, and extended survival times . This compound is provided for research purposes only. It is strictly for use in laboratory research and is not intended for human consumption, clinical use, or veterinary application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJJMFZWDBELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048280
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74150-27-9, 118428-37-8, 118428-38-9
Record name Pimobendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74150-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimobendan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimobendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMOBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Dual Mechanism as an Inodilator Pimobendan's classification as an inodilator stems from its ability to enhance myocardial contractility (positive inotropic effect) and induce vasodilation.todaysveterinarypractice.compatsnap.comwikipedia.orgratguide.comvettimes.comThese combined actions lead to improved cardiac function and reduced cardiac workload.patsnap.comvin.comThe inotropic effect is primarily mediated by calcium sensitization, while the vasodilatory effect is mainly attributed to PDE3 inhibition in vascular smooth muscle cells.todaysveterinarypractice.comvettimes.comvetfolio.com

Phosphodiesterase III (PDE3) Inhibition In addition to calcium sensitization, This compound (B44444) also acts as a selective inhibitor of phosphodiesterase III (PDE3).todaysveterinarypractice.comwikipedia.orgmsdvetmanual.comvettimes.comvetfolio.comtandfonline.comdvm360.comnih.govfishersci.co.ukPDE3 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP).patsnap.comBy inhibiting PDE3, this compound increases intracellular levels of cAMP, particularly in vascular smooth muscle cells.patsnap.comElevated cAMP levels lead to the relaxation of these cells, causing vasodilation in both arteries and veins.patsnap.comvin.commsdvetmanual.comvettimes.comThis balanced vasodilation reduces both preload and afterload, thereby decreasing the workload on the heart.patsnap.comvin.commsdvetmanual.comWhile PDE3 inhibition contributes to the vasodilatory effects, its contribution to the inotropic effect is considered secondary to calcium sensitization, and the cardiac PDE effects of this compound are reportedly minimal at pharmacological doses in diseased hearts compared to other PDE inhibitors.msdvetmanual.comvettimes.com

Increase in Cyclic Adenosine Monophosphate (cAMP) Levels

This compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase III (PDE III). patsnap.comnih.govnoahcompendium.co.uk PDE enzymes are responsible for the hydrolysis and inactivation of cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). jrespharm.comwikipedia.org By blocking PDE III, this compound reduces the breakdown of cAMP, leading to its accumulation within cells. patsnap.comnih.gov Elevated cAMP levels play a crucial role in mediating various physiological responses, including enhanced cardiac muscle contraction and vascular smooth muscle relaxation. patsnap.comnih.gov

Vascular Smooth Muscle Relaxation and Vasodilation

This compound's vasodilatory effects are predominantly mediated through the inhibition of PDE III in vascular smooth muscle cells. patsnap.comtodaysveterinarypractice.comvettimes.com The resulting increase in cAMP concentrations within these cells leads to their relaxation. patsnap.comnih.gov This relaxation causes vasodilation, reducing resistance to blood flow in both systemic arterioles and potentially pulmonary arteries. patsnap.comtodaysveterinarypractice.comwikipedia.org Vasodilation contributes to a decrease in afterload (the resistance the heart pumps against) and preload (the pressure in the heart during filling), thereby reducing the workload on the heart. patsnap.com

Inhibition of cGMP-PDE

While primarily known for its PDE III inhibition, some sources also indicate that this compound targets cGMP-PDE. patsnap.compatsnap.com Inhibition of cGMP-specific phosphodiesterase (cGMP-PDE), particularly PDE5, leads to increased levels of cGMP. wikipedia.org cGMP is another important signaling molecule that promotes smooth muscle relaxation and vasodilation. patsnap.com This additional mechanism may contribute to this compound's vasodilatory properties.

Distinction from other PDE Inhibitors

This compound distinguishes itself from other PDE inhibitors, particularly traditional inotropic drugs like digitalis, through its dual mechanism of action. patsnap.comwikipedia.org While some PDE inhibitors primarily increase intracellular calcium levels to enhance contractility, this compound's principal inotropic mechanism involves calcium sensitization of the cardiac myofilaments. dvm360.comoup.comnoahcompendium.co.uk This means it enhances the sensitivity of the contractile proteins (specifically troponin C) to the available intracellular calcium, allowing for a more forceful contraction without a significant increase in intracellular calcium concentration. patsnap.comdvm360.comoup.com This calcium sensitization effect is distinct from its PDE III inhibitory action and is considered a key feature that differentiates it from other PDE III inhibitors such as milrinone, which may not exhibit this calcium-sensitizing effect. oup.com The active metabolite of this compound, O-desmethyl-pimobendan, is reported to be a more potent PDE III inhibitor than the parent compound. wikipedia.orgvin.com

Here is a table summarizing the key molecular mechanisms of action:

MechanismTarget(s)Cellular Effect(s)Physiological Outcome(s)
Phosphodiesterase III (PDE III) InhibitionPDE III enzymeIncreased intracellular cAMP levelsPositive inotropy, Vasodilation
Calcium SensitizationCardiac Troponin CIncreased myofilament sensitivity to calciumPositive inotropy
cGMP-PDE InhibitioncGMP-PDE (e.g., PDE5)Increased intracellular cGMP levelsVasodilation

Translational Aspects of Molecular Findings

The molecular mechanisms of action of this compound have been translated into its therapeutic use, particularly in veterinary medicine for the management of heart failure. patsnap.comtodaysveterinarypractice.comvetfolio.com The combined effects of calcium sensitization and PDE III inhibition lead to improved cardiac contractility and reduced vascular resistance, addressing key pathophysiological aspects of heart failure. patsnap.comresearchgate.net Research findings from studies investigating these mechanisms have provided the scientific basis for its clinical application as an inodilator. patsnap.comtodaysveterinarypractice.com Studies have explored the effects of this compound on various parameters, including cardiac output, myocardial contractility, and vascular pressures, demonstrating the physiological consequences of its molecular actions. patsnap.comnih.govresearchgate.net Furthermore, investigations into its effects on inflammatory markers, such as its ability to inhibit proinflammatory cytokine production, highlight potential broader translational implications beyond its primary hemodynamic effects. vettimes.comresearchgate.netjacc.org

Pharmacodynamics and Physiological Effects

Cardiac Output and Hemodynamic Modulation

Pimobendan (B44444) increases cardiac output and modulates hemodynamic parameters through its dual mechanism of action: enhancing myocardial contractility and inducing vasodilation todaysveterinarypractice.compatsnap.commsdvetmanual.comavma.orgwikipedia.orgnih.govtodaysveterinarypractice.comresearchgate.netresearchgate.netfrontiersin.org. Studies in healthy dogs have demonstrated that intravenous administration of this compound leads to significant increases in stroke volume and cardiac output, alongside a decrease in systemic vascular resistance avma.orgnih.govresearchgate.netfrontiersin.org.

Table 1: Hemodynamic Effects of Intravenous this compound in Healthy Dogs

ParameterBaselineAfter this compoundSignificance (P value)Source
Stroke Volume-IncreasedSignificant avma.orgnih.gov
Cardiac Output-IncreasedSignificant avma.orgnih.govresearchgate.netfrontiersin.org
Systemic Vascular Resistance-DecreasedSignificant avma.orgresearchgate.net
Left Ventricular dP/dtmax1708 ± 144 mmHg/sIncreased< 0.01 (at 10 min) frontiersin.org
Contractility Index (CI)43 ± 3.6 s-1Increased< 0.05 (at 20 min) frontiersin.org

Note: Data compiled from referenced studies. Specific numerical values for increase/decrease may vary between studies and are not always provided in snippets.

Positive Inotropic Effects

The positive inotropic effects of this compound, which enhance cardiac muscle contraction, are achieved through a dual mechanism: calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase III (PDEIII) todaysveterinarypractice.compatsnap.commsdvetmanual.comavma.orgwikipedia.orgtodaysveterinarypractice.comresearchgate.netfrontiersin.orgdvm360.comdvm360.comtodaysveterinarypractice.com. This compound increases the sensitivity of the cardiac contractile apparatus to intracellular calcium ions todaysveterinarypractice.compatsnap.commsdvetmanual.comwikipedia.orgtodaysveterinarypractice.comdvm360.comtodaysveterinarypractice.com. This increased sensitivity allows for a more robust contraction without a significant increase in intracellular calcium concentration, thereby avoiding the potential for increased myocardial oxygen consumption and arrhythmias associated with elevated calcium levels patsnap.comwikipedia.orgresearchgate.netdvm360.comtodaysveterinarypractice.com. Concurrently, this compound inhibits PDEIII, an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) todaysveterinarypractice.compatsnap.commsdvetmanual.comwikipedia.orgtodaysveterinarypractice.comresearchgate.netfrontiersin.orgdvm360.comdvm360.comtodaysveterinarypractice.com. Inhibition of PDEIII leads to increased intracellular levels of cAMP, which further contributes to enhanced cardiac contractility todaysveterinarypractice.commsdvetmanual.comfrontiersin.orgdvm360.com.

Effects on Left Atrial Pressure

Studies have indicated that this compound can decrease left atrial pressure (LAP) nih.govnih.govsemanticscholar.orgresearchgate.net. In dogs with experimentally induced mitral regurgitation, this compound administration resulted in a dose-dependent decrease in LAP nih.govsemanticscholar.org. For instance, administration of 0.25 mg/kg decreased mean LAP from 15.81 ± 5.44 mmHg to 12.67 ± 5.71 mmHg (P < 0.001), while 0.50 mg/kg further reduced it from 15.76 ± 5.45 mmHg to 10.77 ± 5.23 mmHg (P < 0.001) nih.gov. The higher dose led to a significantly lower LAP compared to the lower dose (P < 0.01) nih.gov. This reduction in LAP is likely an indirect consequence of this compound's inodilator effects, leading to a reduced mitral regurgitant stroke volume and an increase in left ventricular forward stroke volume nih.gov.

Impact on Left Ventricular Size and Function

This compound has been shown to positively impact left ventricular (LV) size and function nih.govresearchgate.netfrontiersin.org. In dogs with myxomatous mitral valve disease (MMVD), this compound administration has been associated with a decrease in LV size and improvement in both LV systolic and diastolic function nih.govresearchgate.net. Echocardiographic studies have demonstrated increases in parameters such as aortic flow velocity and fractional shortening, while left ventricular size decreased in healthy dogs frontiersin.org. Furthermore, studies evaluating intravenous this compound in anesthetized dogs observed significant increases in left ventricular inotropic indices, such as the maximum rate of rise in left ventricular pressure (dP/dtmax) and the contractility index (CI), and decreases in lusitropic parameters, indicating improved cardiac relaxation researchgate.netfrontiersin.org.

Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction and oxidative stress are recognized as significant contributors to the progression of heart failure nih.govmdpi.comfrontiersin.org. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract them, can impair mitochondrial function, leading to reduced ATP production and cellular damage mdpi.comfrontiersin.org.

Preservation of Cardiac Mitochondrial Quality

Research suggests that this compound may play a role in preserving cardiac mitochondrial quality nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua. A study utilizing a rat model of mitral regurgitation investigated the effects of this compound on cardiac mitochondrial function and ultrastructure nih.govresearchgate.netnih.gov. The results indicated that this compound preserved cardiac functions and structure and significantly improved mitochondrial quality by attenuating ROS production and depolarization nih.govresearchgate.netnih.gov. This compound appeared to act as an ROS scavenger in this specific model nih.govresearchgate.netnih.gov. These findings suggest a potential protective effect of this compound on cardiac mitochondria in the context of heart disease nih.govresearchgate.netresearchgate.netnih.gov.

Table 2: Effects of this compound on Mitochondrial Parameters in a Rat Model of MR

ParameterMR GroupMR + this compound GroupSignificance (P value)Source
Mitochondrial ROS ProductionIncreasedAttenuated< 0.05 nih.govresearchgate.net
Mitochondrial DepolarizationIncreasedAttenuated< 0.05 nih.govresearchgate.net
Mitochondrial QualityImpairedImprovedSignificant nih.govresearchgate.netnih.gov
Cardiac UltrastructureNot preservedPreservedSignificant nih.govresearchgate.net
Mitochondrial MorphologyNot preservedPreservedSignificant nih.govresearchgate.net

Note: Data derived from a study in a rat model of mitral regurgitation nih.govresearchgate.netnih.gov.

Reduction in Mitochondrial Reactive Oxygen Species Production

Research indicates that this compound can influence the production of reactive oxygen species (ROS), particularly within cardiac mitochondria. Studies in a rat model of mitral regurgitation (MR) demonstrated that this compound significantly improved mitochondrial quality by attenuating mitochondrial ROS production. nih.govfrontiersin.orgguidetopharmacology.orgresearchgate.net This suggests a protective effect of this compound on cardiac mitochondria in conditions of cardiac stress and volume overload. The observed reduction in mitochondrial ROS production was statistically significant in the this compound-treated groups compared to untreated MR groups. nih.govresearchgate.net Mitochondrial dysfunction, characterized by increased ROS production, is understood to play a crucial role in heart failure progression. guidetopharmacology.org By mitigating mitochondrial ROS, this compound may help preserve mitochondrial function and cardiac ultrastructure. nih.govfrontiersin.orgguidetopharmacology.org

Neurohormonal Effects

This compound has been shown to influence the activity of neurohormonal systems, which are often activated in cardiovascular diseases like heart failure. The Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS) are key neurohormonal pathways involved in the pathophysiology of heart failure. fishersci.atfishersci.fimims.comnih.govnih.gov

In contrast to some other cardiovascular therapeutic agents, such as loop diuretics and vasodilators, this compound does not appear to activate the circulating RAAS. cenmed.comnih.govuni.lu Some studies suggest that its balanced vasodilatory and positive inotropic effects may offset the typical RAAS stimulation seen with vasodilators that cause a decrease in cardiac output. nih.gov Furthermore, this compound has been reported to reduce the activity of neurohormonal compensatory mechanisms, including the RAAS and SNS, in studies involving human patients with heart failure. fishersci.atnih.gov This was evidenced by reductions in plasma levels of neurohormonal factors such as norepinephrine, renin, and angiotensin II. fishersci.at Long-term combination therapy including this compound has shown potentially beneficial effects on neurohumoral factor levels in patients with chronic moderate heart failure. nih.gov

Below is a table summarizing some observed neurohormonal effects:

Neurohormonal System/FactorObserved Effect of this compoundContextSource
RAAS ActivityDoes not activate or reduces activity.Heart failure, in contrast to some other cardiovascular drugs. cenmed.comnih.govuni.lu
Sympathetic Nervous SystemReduction in activity (evidenced by decreased norepinephrine, renin, angiotensin II).Human heart failure studies. fishersci.atnih.gov
Sympathetic Nerve ActivityIncrease in basal activity and augmented cardiopulmonary baroreflex sensitivity (in healthy subjects).Study in healthy young men. oup.com
NorepinephrineDecreased plasma levels.Human heart failure studies. fishersci.atnih.gov
ReninDecreased plasma levels.Human heart failure studies. fishersci.at
Angiotensin IIDecreased plasma levels.Human heart failure studies. fishersci.at
Atrial Natriuretic PeptideDecreased plasma levels.Human heart failure studies. fishersci.atnih.gov
Brain Natriuretic PeptideDecreased plasma levels.Human heart failure studies. fishersci.atnih.gov

Electrophysiological Considerations and Arrhythmia

The electrophysiological effects of this compound and its association with cardiac arrhythmias have been investigated in various studies. This compound's mechanism of action involves both calcium sensitization and PDE III inhibition. fishersci.finih.govwikipedia.orgnih.govfishersci.fi While PDE III inhibition can potentially increase intracellular calcium concentrations and theoretically increase the risk of arrhythmias, this compound's primary positive inotropic effect in failing hearts appears to be mediated through calcium sensitization of the contractile apparatus. fishersci.fiuni.lunih.govwikipedia.orgfishersci.fi This mechanism enhances the affinity of cardiac troponin C for existing intracellular calcium, leading to improved contractility without a significant increase in myocardial oxygen demand or potentially arrhythmogenic increases in cytosolic calcium that are associated with some other inotropic agents like digoxin (B3395198) or milrinone. fishersci.atfishersci.finih.govwikipedia.orgfishersci.fiuni.lu

Older studies or reports raised concerns about a potential trend toward a higher risk of sudden death, presumably secondary to cardiac arrhythmias, in human patients treated with this compound. wikipedia.orgnih.govguidetopharmacology.org Some veterinary studies also suggested a possible association between higher doses of this compound or use in certain breeds (like giant breeds) and an increased risk of arrhythmias. wikipedia.orgnih.govguidetopharmacology.org Acute electrophysiological changes observed in anesthetized dogs included decreases in atrial, ventricular, and atrioventricular nodal refractory periods and facilitation of atrioventricular conduction. citeab.com

Electrophysiological Parameter/ConsiderationObserved Effect of this compoundContextSource
Arrhythmia IncidenceGenerally, no significant increase observed in recent studies; may even improve in some cases.Various clinical trials and studies in dogs and humans with heart failure. fishersci.finih.govwikipedia.orguni.lumims.comguidetopharmacology.org
Pro-arrhythmic RiskNot consistently documented in recent landmark trials; considered lower than some other inotropes.Comparison with other inotropic agents. fishersci.finih.govwikipedia.org
Refractory Periods (Atrial, Ventricular, AV Node)Decreased (in anesthetized dogs).Acute effects in experimental settings. citeab.com
Atrioventricular ConductionFacilitation (indicated by shortened AH and PR intervals in anesthetized dogs).Acute effects in experimental settings. citeab.com
Heart RateIncrease observed in some studies.Can be dose-dependent; potentially linked to cAMP or sympathetic activity. uni.lunih.govciteab.comuni.lu
Ventricular ArrhythmiasIncidence not significantly different from placebo in some studies.Studies in dogs with heart failure. wikipedia.orgguidetopharmacology.org
Supraventricular ArrhythmiasNo significant difference in incidence from placebo in some studies.Studies in dogs with heart failure. wikipedia.orgguidetopharmacology.org

Pharmacokinetics and Metabolism Research

Absorption Characteristics

Pimobendan (B44444) is absorbed rapidly following oral administration in dogs. wikipedia.orgtodaysveterinarypractice.com Studies in healthy dogs have shown that peak plasma concentrations (Cmax) are reached relatively quickly. For instance, after oral administration of a single dose of 0.2-0.4 mg/kg to fasted dogs, a median Tmax of 0.75 hours was observed, with a Cmax of approximately 24 ng/mL. defra.gov.uk Another study in healthy dogs administered 0.3 mg/kg orally reported Tmax values of 0.75 hours and 0.67 hours for different solution formulations. mdpi.com In a study comparing oral and rectal administration in healthy dogs (0.5 mg/kg), oral administration resulted in a mean Tmax of 2.1 ± 0.9 hours and a mean Cmax of 49.1 ± 28.7 ng/ml for the parent compound. nih.gov The absolute oral bioavailability of this compound capsules in dogs is reported to be 60-63%. Food significantly reduces the bioavailability of the aqueous solution, although the effect on the tablet form is not definitively known. wikipedia.org In cats, oral administration is also rapidly absorbed, with peak effect occurring within 0.9 hours. todaysveterinarypractice.com

SpeciesRoute of AdministrationDose (mg/kg)FormulationTmax (h)Cmax (ng/mL)Bioavailability (%)
DogOral0.2-0.4Tablet0.75 (median)~24-
DogOral0.3Solution0.75, 0.67--
DogOral0.5Tablet2.1 ± 0.949.1 ± 28.7-
DogOral-Capsule--60-63
CatOral-Oral preparation0.9--
DogRectal0.5Solution1.0 ± 0.410.1 ± 225 ± 8 (relative to PO) nih.gov

Distribution and Plasma Protein Binding

Following intravenous administration in dogs, the volume of distribution at steady state is 2.6 L/kg, indicating that this compound is readily distributed into the tissues. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu this compound exhibits high plasma protein binding, with a mean in vitro plasma protein binding of 93%. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu This high protein binding may have implications in patients with low blood protein levels. wikipedia.org In humans, plasma protein binding of both (+)- and (-)-pimobendan enantiomers was reported as 97.6%. nih.gov

Biotransformation and Active Metabolite Formation

This compound undergoes significant biotransformation, primarily in the liver. wikipedia.orgeuropa.eu The main metabolic pathway is oxidative demethylation, which leads to the formation of an active metabolite. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu

O-desmethylthis compound (ODMP)

The major active metabolite of this compound is O-desmethylthis compound (ODMP), also referred to as UD-CG 212. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eumdpi.comresearchgate.net This metabolite is formed through oxidative demethylation, notably by cytochrome P450 2A1 in phase 1 metabolism. chula.ac.thvin.com ODMP is rapidly formed after both oral and rectal administration of this compound. nih.govfrontiersin.org

Comparative Potency of Parent Compound and Metabolite

While this compound itself is a potent calcium sensitizer (B1316253), ODMP is reported to be a more potent phosphodiesterase III inhibitor. wikipedia.orgnih.gov Studies have suggested that ODMP has a significantly more potent effect than the parent compound on both myocardium and vasculature. chula.ac.th Specifically, ODMP has been reported to be 500 times more potent as an inotrope compared to this compound in isolated canine ventricular muscle. nih.gov Therefore, ODMP is considered active and likely contributes significantly to the hemodynamic effects of this compound. nih.govresearchgate.net

Elimination Pathways

This compound is eliminated relatively quickly. Following intravenous administration in dogs, the plasma elimination half-life of this compound is approximately 0.4 ± 0.1 hours, consistent with a high clearance rate. noahcompendium.co.ukeuropa.eu The main active metabolite, ODMP, has a longer plasma elimination half-life, approximately 2.0 ± 0.3 hours after intravenous administration and 1.9 ± 0.4 hours after oral administration in dogs. noahcompendium.co.uk Elimination of this compound and its metabolites occurs principally via excretion in the bile and subsequently in the feces. wikipedia.orgdefra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.eu Further metabolic pathways involve phase II conjugation of ODMP, primarily forming glucuronides and sulfates, which increases water solubility for excretion. defra.gov.ukeuropa.eunoahcompendium.co.ukeuropa.euchula.ac.th

CompoundRoute of AdministrationElimination Half-life (h)Primary Excretion Pathway
This compoundIV (Dog)0.4 ± 0.1Feces (via bile)
This compoundOral (Dog)~0.7 ± 0.1 Feces (via bile)
ODMPIV (Dog)2.0 ± 0.3Feces (via bile)
ODMPOral (Dog)1.9 ± 0.4 , 2.6 europa.eu, 5.0 ± 2.7 nih.govFeces (via bile)

Comparative Pharmacokinetics Across Species

Pharmacokinetic profiles of this compound and its metabolites can vary across species. In dogs, as detailed above, oral administration leads to rapid absorption and the formation of the active metabolite ODMP. wikipedia.orgtodaysveterinarypractice.comnih.gov The half-life of this compound in dogs is short (around 0.4-1 hour), while the half-life of ODMP is longer (around 2-5 hours). wikipedia.orgnoahcompendium.co.ukfrontiersin.orge-jvc.org

In cats, following a single oral dose (0.28 mg/kg), maximal plasma concentrations of this compound were reported to be four times greater, and the elimination half-life three times longer, compared to what is seen in dogs. vettimes.comresearchgate.net The half-life of this compound in healthy cats administered orally was reported to be substantially longer than in dogs. researchgate.net

In healthy human volunteers administered racemic this compound intravenously, the elimination half-lives for (+)- and (-)-pimobendan were 1.81 hours and 1.86 hours, respectively. nih.gov After oral administration, the absolute bioavailabilities were 0.51 for (+)-pimobendan and 0.55 for (-)-pimobendan. nih.gov Peak concentrations in red blood cells were notably higher than in plasma in humans. nih.gov

Studies in New Zealand White rabbits administered this compound orally (approximately 2 mg/kg) showed lower plasma concentrations compared to those reported for dogs and cats, despite the higher dose. avma.org The Tmax and half-life were also longer in rabbits (Tmax 2.79 ± 1.25 hours, half-life 3.54 ± 1.32 hours) than in dogs and cats. avma.org The active metabolite ODMP was also detected in the plasma of rabbits. avma.org

SpeciesRoute of AdministrationThis compound Half-life (h)ODMP Half-life (h)Notes
DogOral/IV~0.4 - 1.4 wikipedia.orgnoahcompendium.co.uke-jvc.orgnih.gov~1.9 - 5.0 nih.goveuropa.eufrontiersin.orgHighly variable pharmacokinetics in dogs with MMVD. nih.gov
CatOralSubstantially longer than dogs researchgate.net-Higher Cmax and longer half-life compared to dogs. vettimes.comresearchgate.net
HumanIV1.81 ((+)-enantiomer), 1.86 ((-)-enantiomer) nih.gov-Higher concentrations in red blood cells than plasma. nih.gov
RabbitOral3.54 ± 1.32 avma.orgDetected for 24-36 hours avma.orgLower plasma concentrations and longer Tmax/half-life than dogs/cats. avma.org

Canine Pharmacokinetics

In dogs, this compound is rapidly absorbed following oral administration, with an absolute bioavailability ranging from 60% to 65%. wikipedia.orghpra.iefda.gov.phdefra.gov.ukwikipedia.org Food intake can reduce the bioavailability of an aqueous solution of this compound, although the effect on tablet formulations is less clear. wikipedia.orghpra.iedefra.gov.ukboehringer-ingelheim.com To maximize absorption, it is recommended to administer this compound approximately one hour before feeding. hpra.iefda.gov.phdefra.gov.uk

This compound is extensively metabolized in dogs, with both the parent drug and its active metabolite, ODMP, being highly bound (>90%) to plasma proteins. cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com ODMP is formed through oxidative demethylation in the liver, a process that involves cytochrome P450 enzymes. mdpi.comchula.ac.thmdpi.com ODMP is considered to have a more potent phosphodiesterase III inhibitory effect than the parent compound. wikipedia.orgmdpi.comchula.ac.th

Pharmacokinetic studies in dogs have reported varying parameters depending on the formulation and study design. Following oral administration of this compound tablets at 0.25 mg/kg, mean maximum plasma concentrations (Cmax) for this compound and ODMP were reported as 3.09 ± 0.76 ng/mL and 3.66 ± 1.21 ng/mL, respectively. boehringer-ingelheim.com In another study using a this compound suspension at 0.27 mg/kg, the Cmax for this compound was 18.6 ng/mL (range 6.1–25.3). frontiersin.org A study using a dose of 0.3 mg/kg of a suspension reported a this compound Cmax of 7.3 ± 2.7 ng/mL. frontiersin.org These variations may be attributed to differences in experimental design, the dogs studied, analytical methods, or drug formulations. frontiersin.org

The plasma elimination half-life of this compound in dogs is generally short, approximately 0.4 ± 0.1 hours, consistent with a high clearance rate of about 90 mL/min/kg. mdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.comfrontiersin.org The active metabolite, ODMP, has a longer elimination half-life, typically around 2.0 ± 0.3 hours. mdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com Plasma levels of this compound are generally below quantifiable limits by 4 hours after oral administration, while ODMP levels are below quantifiable limits by 8 hours. mdpi.comboehringer-ingelheim.com The steady-state volume of distribution for this compound in dogs is approximately 2.6 L/kg, indicating its ready distribution into tissues. cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com

Studies evaluating rectal administration of this compound in healthy dogs at a dose of 0.5 mg/kg showed more rapid absorption compared to oral administration, with a Tmax of 1 ± 0.4 hours for rectal versus 2.1 ± 0.9 hours for oral administration. auburn.eduresearchgate.net However, rectal administration resulted in significantly lower Cmax values for both this compound (10.1 ± 2 ng/mL rectally vs. 49.1 ± 28.7 ng/mL orally) and ODMP (8.8 ± 4.8 ng/mL rectally vs. 30.9 ± 10.4 ng/mL orally). auburn.eduresearchgate.net The relative bioavailability after rectal dosing was approximately 25% for this compound and 28% for ODMP. auburn.eduresearchgate.net

Research in healthy Beagle dogs administered a this compound-pentoxifylline liquid mixture (this compound 0.25 mg/kg) orally reported a Tmax of 52.50 ± 31.22 minutes and a Cmax of 96.92 ± 75.64 ng/mL for this compound. e-jvc.org The elimination half-life of this compound in this study was 32.96 ± 9.80 minutes. e-jvc.org

Pharmacokinetic parameters in dogs with myxomatous mitral valve disease (MMVD) administered a median dose of 0.36 mg/kg orally included an elimination half-life of 0.97 hours for this compound and 1.33 hours for ODMP. nih.gov Cmax values were 42.96 ng/mL for this compound and 39.65 ng/mL for ODMP. nih.gov The area under the curve (AUC) was 197.11 ngh/mL for this compound and 210.98 ngh/mL for ODMP. nih.gov

ParameterValue (Mean ± SD)SpeciesRouteDose (mg/kg)FormulationCitation
Bioavailability (%)60-65CanineOral-- wikipedia.orghpra.iefda.gov.phdefra.gov.ukwikipedia.org
Volume of Distribution (L/kg)2.6CanineIV/Oral-- cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com
Protein Binding (%)>90Canine--- cymedica.commdpi.comhpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com
This compound Tmax (h)2.1 ± 0.9CanineOral0.5Tablet auburn.eduresearchgate.net
This compound Tmax (h)1 ± 0.4CanineRectal0.5Solution auburn.eduresearchgate.net
This compound Tmax (min)52.50 ± 31.22CanineOral0.25Liquid Mixture e-jvc.org
This compound Cmax (ng/mL)3.09 ± 0.76CanineOral0.25Tablet boehringer-ingelheim.com
This compound Cmax (ng/mL)18.6 (6.1–25.3)CanineOral0.27Suspension frontiersin.org
This compound Cmax (ng/mL)7.3 ± 2.7CanineOral0.3Suspension frontiersin.org
This compound Cmax (ng/mL)49.1 ± 28.7CanineOral0.5Tablet auburn.eduresearchgate.net
This compound Cmax (ng/mL)10.1 ± 2CanineRectal0.5Solution auburn.eduresearchgate.net
This compound Cmax (ng/mL)96.92 ± 75.64CanineOral0.25Liquid Mixture e-jvc.org
This compound Cmax (ng/mL)42.96CanineOral0.36 (median)Tablet (MMVD dogs) nih.gov
This compound Half-life (h)0.4 ± 0.1CanineOral/IV-- hpra.iefda.gov.phdefra.gov.ukmsdvetmanual.comfrontiersin.org
This compound Half-life (h)0.97CanineOral0.36 (median)Tablet (MMVD dogs) nih.gov
This compound Half-life (min)32.96 ± 9.80CanineOral0.25Liquid Mixture e-jvc.org
ODMP Tmax (h)3.2 ± 1.6CanineOral0.5Tablet researchgate.net
ODMP Tmax (h)1.7 ± 1.1CanineRectal0.5Solution researchgate.net
ODMP Tmax (min)41.25 ± 18.87CanineOral0.25Liquid Mixture e-jvc.org
ODMP Cmax (ng/mL)3.66 ± 1.21CanineOral0.25Tablet boehringer-ingelheim.com
ODMP Cmax (ng/mL)30.9 ± 10.4CanineOral0.5Tablet auburn.eduresearchgate.net
ODMP Cmax (ng/mL)8.8 ± 4.8CanineRectal0.5Solution auburn.eduresearchgate.net
ODMP Cmax (ng/mL)7074.07 ± 3261.10CanineOral15Liquid Mixture (Pentoxifylline) e-jvc.org
ODMP Cmax (ng/mL)39.65CanineOral0.36 (median)Tablet (MMVD dogs) nih.gov
ODMP Half-life (h)2.0 ± 0.3CanineOral/IV-- hpra.iefda.gov.phdefra.gov.ukmsdvetmanual.com
ODMP Half-life (h)1.33CanineOral0.36 (median)Tablet (MMVD dogs) nih.gov
ODMP Half-life (min)29.49 ± 6.67CanineOral0.25Liquid Mixture e-jvc.org
This compound AUC (ngh/mL)148.4 ± 71.6 (0.5 mg/kg)CanineOral0.5Tablet nih.gov
This compound AUC (ngh/mL)197.11 (0.36 mg/kg)CanineOral0.36 (median)Tablet (MMVD dogs) nih.gov
ODMP AUC (ngh/mL)167.8 ± 36.2 (0.5 mg/kg)CanineOral0.5Tablet nih.gov
ODMP AUC (ngh/mL)210.98 (0.36 mg/kg)CanineOral0.36 (median)Tablet (MMVD dogs) nih.gov

Feline Pharmacokinetics

Studies investigating the pharmacokinetics of oral this compound in healthy cats have shown rapid absorption after a lag time. researchgate.netnih.gov Following a single oral dose of 0.28 ± 0.04 mg/kg, this compound was rapidly absorbed with an absorption half-life of 0.2 ± 0.08 hours. researchgate.netnih.gov Maximum plasma concentrations (Cmax) were high, averaging 34.50 ± 6.59 ng/mL, and were predicted to occur 0.9 hours after administration. researchgate.netnih.gov The elimination half-life of this compound in cats was found to be longer (1.3 ± 0.2 hours) compared to that reported in dogs. researchgate.netnih.govvettimes.com

The apparent volume of distribution at steady state (per bioavailability) was large in cats, reported as 8.2 ± 2.5 L/kg. researchgate.netnih.gov The disposition of this compound in cats is best described by a 1-compartment open model with first-order absorption and elimination, including a lag time. researchgate.netnih.gov

The active metabolite, ODMP, is also formed in cats. mdpi.com Similar to dogs, both this compound and ODMP undergo glucuronidation and are excreted. mdpi.com Differences in the activity of cytochrome P-450 isoforms and their ability to glucuronidate compounds have been identified in cats, which could potentially influence metabolism. mdpi.com

A study involving repeated oral dosing in cats (0.31 ± 0.04 mg/kg twice daily) showed that the pharmacokinetic model was robust. researchgate.netnih.gov While one study mentioned that plasma concentrations of this compound were about 1 ng/mL after 10 hours in cats administered 0.3 mg/kg orally, another reported concentrations of 0.3-1.1 ng/mL 24 hours after a higher dose of 0.5 mg/kg. researchgate.net

Compared to dogs, cats administered a similar dose on a per weight basis exhibit a substantially longer elimination half-life and higher maximal drug plasma concentration. researchgate.netnih.gov

ParameterValue (Mean ± SD)SpeciesRouteDose (mg/kg)FormulationCitation
This compound Lag Time (h)0.3 ± 0.06FelineOral0.28 ± 0.04Tablet researchgate.netnih.gov
This compound Absorption Half-life (h)0.2 ± 0.08FelineOral0.28 ± 0.04Tablet researchgate.netnih.gov
This compound Tmax (h)0.9FelineOral0.28 ± 0.04Tablet researchgate.netnih.gov
This compound Cmax (ng/mL)34.50 ± 6.59FelineOral0.28 ± 0.04Tablet researchgate.netnih.gov
This compound Elimination Half-life (h)1.3 ± 0.2FelineOral0.28 ± 0.04Tablet researchgate.netnih.gov
Volume of Distribution (L/kg)8.2 ± 2.5FelineOral-- researchgate.netnih.gov

Rabbit Pharmacokinetics

The pharmacokinetics of oral this compound in New Zealand White rabbits (Oryctolagus cuniculus) have been evaluated. avma.orgnih.govresearchgate.net In one study, rabbits received 7.5 mg of this compound (mean 2.08 mg/kg) suspended in a critical care feeding formula. avma.orgnih.govresearchgate.net

Following administration, the mean maximum plasma concentration (Cmax) of this compound was 15.7 ± 7.54 ng/mL, detected at 2.79 ± 1.25 hours. avma.orgnih.govresearchgate.net The half-life of this compound in rabbits was 3.54 ± 1.32 hours. avma.orgnih.govresearchgate.net Plasma concentrations of this compound were detectable for up to 24 hours. avma.orgnih.govresearchgate.netavma.org

The active metabolite, ODMP, was also detected in rabbits and remained quantifiable for 24 to 36 hours. avma.orgnih.govresearchgate.netavma.org In the study mentioned above, plasma ODMP was quantifiable starting at 45 minutes, and the mean maximum concentration of ODMP occurred at 1.5 hours following this compound administration, reaching 19.46 ng/mL. avma.org

Plasma concentrations of this compound in rabbits were lower than those previously reported for dogs and cats, despite the administration of higher doses on a mg/kg basis. avma.orgnih.govresearchgate.netavma.org Rabbits also exhibited a longer time to maximum concentration and a longer half-life compared to dogs and cats. avma.orgnih.govresearchgate.netavma.org Individual variability in plasma concentrations was observed in rabbits, similar to findings in dogs with oral dosing. avma.orgavma.org

Based on pharmacokinetic modeling, administration of 2 mg/kg every 12 hours in healthy rabbits may be needed to maintain concentrations above target plasma concentrations, with less than 5% drug accumulation expected. avma.orgavma.org

ParameterValue (Mean ± SD)SpeciesRouteDose (mg/kg)FormulationCitation
This compound Tmax (h)2.79 ± 1.25RabbitOral2.08Suspension in critical care formula avma.orgnih.govresearchgate.net
This compound Cmax (ng/mL)15.7 ± 7.54RabbitOral2.08Suspension in critical care formula avma.orgnih.govresearchgate.net
This compound Half-life (h)3.54 ± 1.32RabbitOral2.08Suspension in critical care formula avma.orgnih.govresearchgate.net
ODMP Tmax (h)1.5RabbitOral2.08Suspension in critical care formula avma.org
ODMP Cmax (ng/mL)19.46RabbitOral2.08Suspension in critical care formula avma.org

Preclinical and Translational Studies

Animal Models of Cardiac Disease

Animal models play a vital role in understanding the pathophysiology of cardiac diseases and evaluating potential therapeutic interventions like Pimobendan (B44444). Different models are utilized to mimic specific conditions observed in clinical practice.

Studies using animal models of mitral regurgitation (MR) have investigated this compound's impact on cardiac function and remodeling. In a rat model of MR-induced heart failure, this compound demonstrated cardioprotective effects, including the prevention of left ventricular dysfunction and cardiac remodeling nih.gov. It also appeared to mitigate cardiac mitochondrial dysfunction and preserve myocyte ultrastructure in this model nih.gov. Research in dogs with experimentally induced mitral disruption has shown decreased regurgitant volume with this compound administration frontiersin.org. Furthermore, in dogs with experimentally induced mitral regurgitation and cardiomegaly, a reduction in the size of the left heart chambers was observed after initiating this compound treatment mdpi.com. Some studies in dogs with naturally occurring MMVD have also indicated that this compound can reduce the severity of MR nih.gov.

Animal models of dilated cardiomyopathy (DCM) have been instrumental in evaluating this compound's effects on this condition. A knock-in mouse model of human genetic DCM, exhibiting progressive heart failure, was used to assess this compound's efficacy nih.govnih.gov. In this model, this compound prevented myocardial remodeling in compensated heart failure and significantly extended lifespan in both compensated and end-stage heart failure nih.govnih.gov. Studies in Doberman pinschers and American cocker spaniels with DCM have shown statistically significant improvements in median survival time in Doberman pinschers treated with this compound compared to placebo vetfolio.com. In a study involving Beagles with tachycardia-induced DCM phenotype, acute treatment with this compound led to significant increases in systolic function and decreases in mitral regurgitation compared to placebo frontiersin.orgnih.gov.

While this compound is generally considered to have contraindications in conditions with dynamic outflow tract obstruction, its effects have also been explored in models relevant to hypertrophic cardiomyopathy (HCM). Cats with HCM have been identified as an animal model for heart failure with preserved ejection fraction frontiersin.orgfrontiersin.org. Studies in cats with naturally occurring HCM have investigated the cardiac effects of this compound frontiersin.orgfrontiersin.org. A retrospective study suggested a survival benefit in cats with HCM and congestive heart failure receiving this compound frontiersin.orgvin.com. A prospective study also explored the effects of this compound in cats with HCM and recent congestive heart failure, although no benefit on 180-day outcome was identified in this specific study nih.govnih.gov. Research in a murine model of viral myocarditis, which can lead to hypertrophic changes, indicated that this compound inhibited the production of proinflammatory cytokines and gene expression of inducible nitric oxide synthase scitechnol.comgoogle.com.

Dilated Cardiomyopathy Models

Cardiac Remodeling and Disease Progression

This compound has been shown to influence cardiac remodeling and disease progression in preclinical models. In a rat model of MR, this compound attenuated left ventricular dysfunction and remodeling nih.gov. In the EPIC study involving dogs with preclinical MMVD, this compound treatment resulted in smaller heart size both in the short and long term, with a greater reduction in heart size associated with a prolongation of the time to congestive heart failure or cardiac-related death vetsmart.com.br. Similar changes in left ventricular diameter have been observed in Dobermans with preclinical DCM treated with this compound vetsmart.com.br. In the mouse model of genetic DCM, this compound prevented myocardial remodeling in the compensated stage nih.govnih.gov. This compound treatment in this model also prevented the progressive increase in heart and lung weights and significantly decreased myocardial fibrosis researchgate.net.

Biomarker Research and Prognostic Indicators

Biomarkers are valuable tools for diagnosing heart failure, assessing prognosis, and monitoring treatment response vin.comvetsurgeon.org. Research has explored the impact of this compound on various cardiac biomarkers in preclinical and translational studies.

Natriuretic peptides, such as N-terminal pro B-type natriuretic peptide (NT-proBNP), are neurohumoral markers released in response to increased myocardial wall stress vin.comvetsurgeon.orgnih.gov. Studies have investigated the effect of this compound on NT-proBNP levels. In dogs with preclinical MMVD without cardiomegaly, this compound treatment resulted in significantly lower pre- and post-exercise NT-proBNP levels compared to the placebo group, indicating a reduction in cardiac wall stress nih.govnih.govresearchgate.net. A study in dogs with advanced valvular heart disease showed a reduction in natriuretic peptide concentrations in response to the introduction of this compound therapy vin.com. In the study involving Beagles with tachycardia-induced DCM, NT-proBNP levels had a high degree of variability, and no significant difference was detected acutely after this compound administration frontiersin.orgnih.gov. While NT-proBNP is known to correlate with disease severity and prognosis in dogs with asymptomatic MMVD, the reduction in NT-proBNP with this compound treatment suggests a potential positive impact on cardiac wall stress nih.gove-jvc.org.

Below are interactive data tables summarizing some findings from preclinical and translational studies:

Table 1: Effect of this compound on Heart Size in Dogs with Preclinical MMVD (EPIC Study) vetsmart.com.br

Measurement IndexChange in this compound Group (Day 35)P-valueAssociation with Time to CHF or CRD (Hazard Ratio)P-value
Δ LVIDDNMedian 0.06 (IQR: 0.15 to +0.02)< 0.00011.26 (for a 0.1 increase)0.0003
Δ LA:AoMedian 0.08 (IQR: 0.23 to +0.03)< 0.00011.14 (for a 0.1 increase)0.0002

Table 2: Effect of this compound on NT-proBNP in Dogs with Preclinical MMVD (without cardiomegaly) nih.govnih.govresearchgate.net

BiomarkerTime PointThis compound Group NT-proBNP LevelsPlacebo Group NT-proBNP LevelsSignificance
NT-proBNPPre-exerciseLowerHigherSignificant
NT-proBNPPost-exerciseSignificantly LowerHigherSignificant
NT-proBNPPost-exercise (Day 180)Attenuated Increase-Significant

Table 3: Survival Time in Doberman Pinschers with DCM vetfolio.com

StudyTreatmentMedian Survival Time (Days)
Luis FuentesThis compound329
Luis FuentesPlacebo50
O'Grady et alThis compound130
O'Grady et alPlacebo14

Cardiac Troponin I (cTnI)

Cardiac Troponin I (cTnI) is a biomarker used to assess myocardial damage. Studies have investigated the effect of this compound on cTnI levels, particularly in the context of preclinical mitral valve disease (DMVD). One study involving dogs with asymptomatic DMVD without cardiomegaly explored the impact of this compound administration on cardiac biomarkers, including cTnI, before and after a standardized submaximal exercise test. nih.govresearchgate.net

In this randomized, double-blinded, placebo-controlled trial, while this compound treatment led to significantly lower post-exercise NT-proBNP levels and a decrease in left ventricular size, no significant difference was observed in the measured cTnI levels between the this compound and placebo groups at any time point. nih.govresearchgate.netnih.gov This suggests that in this specific preclinical setting, this compound did not appear to influence cTnI levels, which are indicative of myocardial injury. nih.govresearchgate.net

Novel Formulations and Administration Routes

The pharmacokinetic properties of this compound, including its rapid absorption and metabolism, have led to research into novel formulations and administration routes to optimize its delivery and therapeutic effect. wikidoc.orgchula.ac.th

Rectal Administration

Rectal administration has been investigated as a potential alternative route for this compound, particularly for patients unable to receive oral medication. A study in healthy dogs compared the pharmacokinetics of this compound and its active metabolite, o-desmethyl-pimobendan (ODMP), following oral and rectal administration of a single dose (0.5 mg/kg). researchgate.netfrontiersin.org

The study found that rectal administration resulted in rapid absorption, with a time to maximum concentration (Tmax) of 1 ± 0.4 hours for this compound, which was faster than oral administration (2.1 ± 0.9 hours). However, rectal administration yielded significantly lower mean maximum plasma concentrations (Cmax) and area under the concentration-time curve (AUC) for both this compound and ODMP compared to oral administration. researchgate.net The relative bioavailability after rectal dosing was reported as 25 ± 8% for this compound and 28 ± 6% for ODMP. Despite the lower bioavailability, the study suggested that rectal administration might achieve effective concentrations and warranted further investigation for clinical effectiveness in dogs with congestive heart failure unable to take oral medication. researchgate.netfrontiersin.org

The following table summarizes the pharmacokinetic parameters observed in this study:

Parameter (Mean ± SD)Oral Administration (n=7)Rectal Administration (n=8)
This compound (PIM)
Cmax (ng/mL)49.1 ± 28.710.1 ± 2
Tmax (h)2.1 ± 0.91 ± 0.4
t1/2 (h)1.8 ± 0.82.2 ± 0.6
AUC (ng*h/mL)148.4 ± 71.631.1 ± 11.9
Relative Bioavailability (F, %)-25 ± 8
O-Desmethyl-Pimobendan (ODMP)
Cmax (ng/mL)30.9 ± 10.48.8 ± 4.8
Tmax (h)-1.7 ± 1.1 frontiersin.orgresearchgate.net
Relative Bioavailability (F, %)-28 ± 6

Compounded Formulations

Compounded formulations of this compound are prepared to provide customized medications, particularly when commercially available options are not suitable for a specific patient's needs, such as requiring a different dosage strength, form, or flavor. petmd.comdiscountpetmeds.com.au These formulations can include various forms like oral suspensions, capsules, and transdermal preparations. discountpetmeds.com.au

Compounding allows for tailoring the medication to individual animal requirements, addressing factors like size, condition, and palatability preferences. discountpetmeds.com.au While compounded formulations offer flexibility, it is important to note that they are not evaluated by regulatory bodies like the FDA for safety and efficacy in the same way as commercially approved products. petmd.combi-animalhealth.com The absorption properties and efficacy of compounded products may be uncertain without appropriate formulation processes. bi-animalhealth.com

Examples of compounded this compound formulations mentioned include oral liquids with varying concentrations and flavors, as well as capsules that may combine this compound with other cardiac medications like benazepril (B1667978) and furosemide (B1674285). discountpetmeds.com.au Research and development efforts also focus on creating novel oral liquid formulations to improve ease and reliability of administration. luodapharma.comcompoundingtoday.com

Clinical Research and Therapeutic Efficacy

Randomized Controlled Trials

Randomized controlled trials (RCTs) have been instrumental in evaluating the impact of pimobendan (B44444) on the progression and outcome of canine heart disease. Several key studies have demonstrated the positive effects of this compound, particularly in delaying the onset of congestive heart failure (CHF) and improving survival times in affected dogs. e-jvc.orgtodaysveterinarypractice.comchula.ac.thnih.govamazonaws.comresearchgate.neticonsultvet.co.ukwikidata.org

EPIC Study (Evaluation of this compound In dogs with Cardiomegaly)

The EPIC study was a large-scale, prospective, randomized, placebo-controlled, blinded, multicenter clinical trial designed to assess the effect of this compound on the progression of preclinical MMVD in dogs with cardiomegaly. todaysveterinarypractice.comresearchgate.netcardiaceducationgroup.orgvin.comguidetopharmacology.orguni.luuni.lu The study enrolled 360 client-owned dogs with MMVD exhibiting cardiac enlargement based on echocardiographic and radiographic criteria (left atrial-to-aortic ratio ≥1.6, normalized left ventricular internal diameter in diastole ≥1.7, and vertebral heart sum >10.5). nih.govheartvets.co.ukcanadianveterinarians.net

The primary endpoint of the EPIC study was the time to a composite of the onset of CHF, cardiac-related death, or euthanasia. nih.govcanadianveterinarians.net The results demonstrated a significant delay in reaching this primary endpoint in the this compound group compared to the placebo group. The median time to the primary endpoint was 1228 days for the this compound group, versus 766 days for the placebo group (P = 0.0038). nih.govcanadianveterinarians.net This indicates that this compound administration in dogs with preclinical MMVD and cardiomegaly prolonged the asymptomatic period by approximately 15 months. nih.govheartvets.co.ukrvc.ac.ukctvrc.caepictrial.com A secondary endpoint, time to death from all causes, was also significantly longer in the this compound group (median survival time of 1059 days) compared to the placebo group (median survival time of 902 days) (P = 0.012). cardiaceducationgroup.orgnih.gov The study was terminated early based on an interim analysis due to the conclusive evidence of benefit in the this compound group, deeming it unethical to continue withholding treatment from the placebo group. rvc.ac.uk

Group Median Time to Primary Endpoint (days) 95% Confidence Interval P-value
This compound 1228 856-NA 0.0038
Placebo 766 667-875
Group Median Survival Time (days) 95% Confidence Interval P-value
This compound 1059 952-NA 0.012
Placebo 902 747-1061

QUEST Study

The QUEST study was a large randomized clinical trial that compared the efficacy of this compound to benazepril (B1667978) in dogs with congestive heart failure (CHF) caused by naturally occurring MMVD. todaysveterinarypractice.comresearchgate.netvin.comwikipedia.orgiconsultvet.co.uk The study enrolled 260 dogs in CHF, randomizing them to receive either this compound (n=124) or benazepril (n=128), in addition to conventional therapy, which included furosemide (B1674285). researchgate.netvin.com

The primary endpoint was a composite of cardiac death, euthanasia due to heart failure, or treatment failure. researchgate.net The QUEST study demonstrated that dogs treated with this compound had a significantly longer median survival time compared to those treated with benazepril. researchgate.netvin.comiconsultvet.co.ukepictrial.com The median survival time for dogs receiving this compound was 267 days, while for those receiving benazepril, it was 140 days. researchgate.neticonsultvet.co.ukepictrial.com This represented a 91% extension in survival time for the this compound group (P = 0.0099). iconsultvet.co.ukepictrial.com The findings of the QUEST study established this compound as a superior treatment compared to benazepril for extending survival in dogs with CHF due to MMVD when used with other standard therapies. epictrial.com

Treatment Median Survival Time (days) Interquartile Range P-value
This compound 267 122–523 0.0099
Benazepril 140 67–311

PROTECT Study

The PROTECT study investigated the efficacy of this compound in delaying the onset of CHF or sudden death in Doberman Pinschers with preclinical dilated cardiomyopathy (DCM). todaysveterinarypractice.comnih.goviconsultvet.co.ukvin.com This randomized, blinded, placebo-controlled, parallel group multicenter study included 76 Doberman Pinschers with occult DCM (echocardiographic evidence of increased left ventricular internal dimension in systole but no clinical signs). todaysveterinarypractice.comnih.gov

Group Median Time to Endpoint (days) Interquartile Range P-value
This compound 718 441-1152 0.0088
Placebo 441 151-641
Group Median Survival Time (days) Interquartile Range P-value
This compound 623 491-1531 0.034
Placebo 466 236-710

Comparative Efficacy with Other Cardiac Therapeutics

Studies have also compared the efficacy of this compound to other commonly used cardiac medications in dogs. amazonaws.comiconsultvet.co.ukwikidata.orgvin.commims.com

Several studies have compared this compound with ACE inhibitors like benazepril and enalapril (B1671234) for the treatment of heart failure in dogs. amazonaws.comiconsultvet.co.ukwikidata.orgvin.comwikipedia.orgmims.com As highlighted by the QUEST study, this compound demonstrated superior efficacy in extending survival time in dogs with CHF due to MMVD compared to benazepril. researchgate.neticonsultvet.co.ukepictrial.com Another study comparing this compound to ramipril (B1678797) in dogs with chronic degenerative mitral valve disease also indicated that this compound-treated dogs had a significantly lower adverse heart failure outcome rate. vin.com While some earlier studies on ACE inhibitors showed benefits in prolonging survival in dogs with heart failure compared to placebo, more recent comparisons have favored this compound. vin.com Some research suggests that combining this compound with an ACE inhibitor might not provide significant additional survival benefits compared to this compound alone in certain cases of CHF. amazonaws.com However, the importance of comprehensive management, potentially including ACE inhibitors and other medications alongside this compound, for optimal outcomes in advanced heart failure is also recognized. mainlinevs.com

Comparisons between this compound and digoxin (B3395198) have also been conducted. mims.com One study comparing this compound to digoxin (in addition to conventional therapy including furosemide and enalapril) in dogs with DCM showed that the addition of this compound was associated with a significant improvement in heart failure class. nih.gov In this study, Doberman Pinschers treated with this compound had significantly longer survival times (median 329 days) compared to the placebo group (median 50 days), which also received standard therapy including digoxin and enalapril, while no significant survival effect was observed in English Cocker Spaniels. nih.gov Another short-term study comparing this compound to digoxin or placebo (in addition to conventional therapy including ACEi and furosemide) in dogs with CHF due to chronic degenerative mitral valve disease observed an early significant clinical improvement in dogs receiving this compound compared to those receiving digoxin or placebo. redalyc.org While digoxin has been a component of conventional heart failure therapy, studies directly comparing its efficacy to this compound as a primary inotropic agent, particularly in terms of survival benefit, have generally shown an advantage for this compound. vin.comredalyc.orgresearchgate.net

Diuretics

The use of this compound in conjunction with diuretics, such as furosemide, is a common practice in the management of canine congestive heart failure (CHF). fishersci.atfishersci.camims.comwikipedia.orgflybase.org Diuretics are administered to reduce edema and effusion associated with heart failure. fishersci.ca Studies evaluating multi-drug regimens for CHF often include a diuretic alongside this compound and other medications. wikipedia.orgflybase.orgwikipedia.org While the primary role of diuretics is to manage fluid accumulation, their concurrent use with this compound is part of a comprehensive approach to addressing the complex pathophysiology of heart failure. flybase.org

Spironolactone (B1682167)

Spironolactone, an aldosterone (B195564) antagonist, is another medication frequently used in combination with this compound in the treatment of heart failure in dogs. fishersci.camims.comwikipedia.orgflybase.org Spironolactone offers benefits beyond its mild potassium-sparing diuretic effect; it is also recognized for its ability to mitigate aldosterone-mediated myocardial fibrosis, which may contribute to slowing the progression of heart disease. fishersci.caflybase.org The combination of this compound with spironolactone, often alongside other therapies like ACE inhibitors and diuretics, is a recommended approach for managing CHF. flybase.org While interactions with potassium-sparing diuretics like spironolactone cannot be entirely ruled out, particularly regarding the risk of hyperkalemia, concurrent use in dogs with congestive heart failure has been reported without demonstrable adverse interactions in some contexts. mims.com

Clinical Outcomes in Specific Cardiac Conditions

Clinical research has extensively investigated the impact of this compound on specific cardiac conditions in dogs, providing valuable insights into its therapeutic efficacy. fishersci.atflybase.org

Myxomatous Mitral Valve Disease (MMVD)

Myxomatous mitral valve disease is a prevalent cause of heart failure in dogs, and this compound has demonstrated significant clinical benefits in managing this condition at different stages. fishersci.atfishersci.cawikipedia.orgflybase.org

The Evaluation of this compound In dogs with Cardiomegaly caused by preclinical myxomatous mitral valve disease (EPIC) study was a landmark clinical trial that investigated the effect of this compound in dogs with preclinical MMVD and cardiac enlargement (ACVIM Stage B2). The primary objective was to determine if this compound could delay the onset of CHF or cardiac-related death or euthanasia.

The EPIC study, a large randomized, multinational, multicenter, placebo-controlled trial involving 360 dogs, demonstrated a significant benefit of this compound in prolonging the preclinical period. The median time to the composite primary endpoint (onset of CHF, cardiac-related death, or euthanasia) was significantly longer in the this compound group compared to the placebo group.

GroupMedian Time to Primary Endpoint (days)95% Confidence IntervalP-value
This compound1228856-NA0.0038
Placebo766667-875
GroupMedian Survival Time (days)95% Confidence IntervalP-value
This compound1059952-NA0.012
Placebo902747-1061

The results of the EPIC study indicated that administration of this compound to dogs with MMVD and echocardiographic and radiographic evidence of cardiomegaly resulted in a prolongation of the preclinical period by approximately 15 months, representing a substantial clinical benefit. Furthermore, the study observed a reduction in heart size in dogs treated with this compound.

For dogs with symptomatic MMVD, characterized by the presence of CHF, this compound is indicated for the management of clinical signs. fishersci.atfishersci.cawikipedia.org Clinical trials comparing this compound to other treatments, such as ACE inhibitors, in dogs with symptomatic MMVD have shown favorable outcomes for this compound. fishersci.atuni.lu Studies have reported that this compound improves clinical signs, quality of life, and prolongs survival time in dogs with CHF secondary to MMVD. uni.lu For instance, one study comparing this compound with benazepril in dogs with CHF caused by MMVD found that dogs treated with this compound had a significantly longer survival time. Another study indicated that dogs receiving this compound were less likely to experience an adverse heart failure outcome compared to those receiving ramipril. The addition of this compound to conventional therapy has also been shown to increase the survival of dogs with CHF due to MMVD.

Pre-clinical MMVD (Stage B2)

Dilated Cardiomyopathy (DCM)

This compound is also indicated for the management of signs of CHF in dogs diagnosed with dilated cardiomyopathy. fishersci.atfishersci.cawikipedia.org Although large-scale clinical trials specifically on this compound monotherapy for DCM have been noted as limited in some earlier assessments, smaller studies and clinical experience suggest its benefit. Research, particularly in breeds predisposed to DCM like Doberman Pinschers, indicates that this compound can prolong survival time in dogs with heart failure due to this condition. Studies have also explored the use of this compound in the preclinical stage of DCM in Doberman Pinschers, with findings suggesting it can delay the onset of clinical signs of heart failure.

Symptomatic DCM

In dogs with symptomatic DCM, characterized by clinical signs of CHF such as pulmonary edema, with or without arrhythmias, this compound is indicated as part of the therapeutic regimen todaysveterinarypractice.comvin.com. Studies have shown that when added to conventional therapy, such as furosemide and benazepril, this compound can improve clinical status and increase survival times in dogs with symptomatic DCM todaysveterinarypractice.comvin.com. While some earlier studies on this compound's effect specifically in symptomatic DCM in various breeds were considered less convincing, its benefit in improving quality of life and survival in a population of different breeds and in Dobermans with symptomatic disease has been reported vin.comvin.com.

Effect on Quality of Life and Exercise Tolerance

This compound has been shown to have beneficial effects on both quality of life and exercise tolerance in patients with heart failure redalyc.orgnih.govresearchgate.netjheor.org. In a multicenter trial involving human patients with heart failure, this compound significantly increased exercise duration and peak VO2 compared to placebo nih.govresearchgate.net. Quality of life, as measured by the Minnesota Living With Heart Failure Questionnaire, also showed significant improvement in the this compound group nih.govresearchgate.net. Similar observations regarding improved quality of life have been reported by owners of dogs receiving this compound for heart disease vin.comredalyc.org. While one study (PICO trial) in human patients with chronic heart failure showed improved exercise capacity with this compound, it did not observe significant effects on oxygen consumption or quality of life jheor.orgbmj.com. However, other studies, including those in veterinary medicine, consistently highlight the positive impact of this compound on these parameters vin.comredalyc.orgnih.govresearchgate.net.

Table 1: Summary of Effects on Exercise Tolerance and Quality of Life

Study PopulationOutcome MeasuredThis compound Effect vs. Placebo/ControlSource
Human Heart FailureExercise DurationSignificantly Increased nih.govresearchgate.net
Human Heart FailurePeak VO2Significantly Increased nih.govresearchgate.net
Human Heart FailureQuality of LifeSignificantly Improved nih.govresearchgate.net
Canine Heart DiseaseQuality of LifeReported Improvement by Owners vin.comredalyc.org
Human Chronic HF (PICO)Exercise CapacityImproved bmj.com
Human Chronic HF (PICO)Oxygen ConsumptionNo Significant Effect Observed bmj.com
Human Chronic HF (PICO)Quality of LifeNo Significant Effect Observed bmj.com

Anesthetic Considerations and Hemodynamic Impact

The hemodynamic effects of this compound are relevant when considering its use in patients undergoing anesthesia. This compound is an inotropic and vasodilator drug without sympathomimetic effects preprints.orgresearchgate.net. Studies in healthy senior dogs undergoing general anesthesia have shown that intravenous administration of this compound improves cardiac function parameters, such as stroke volume and cardiac output, measured with an esophageal Doppler monitor preprints.orgresearchgate.netavma.org. It also led to a decrease in systemic vascular resistance avma.org. These effects were observed relatively quickly after administration preprints.orgresearchgate.net. Importantly, these studies reported no significant changes in blood pressure or heart rate with this compound administration during anesthesia in healthy senior dogs preprints.orgresearchgate.net. Pre-anesthetic administration of oral this compound in dogs under isoflurane (B1672236) anesthesia has also been shown to maintain cardiac systolic function and left ventricular myocardial contractility comparably to intravenous administration frontiersin.org. This suggests that this compound can be beneficial in maintaining cardiovascular stability during anesthesia, particularly in patients where compromised cardiac function is a concern frontiersin.orgpreprints.org. When managing anesthesia in dogs with mitral valve disease, continuing inotropes like this compound is generally recommended mynavas.org.

Table 2: Hemodynamic Effects of Intravenous this compound During Anesthesia in Healthy Senior Dogs

Hemodynamic ParameterBaseline (Median [Range])Post-Pimobendan (Median [Range])Statistical Significance (p-value)Source
Stroke Volume Index (SVI)-IncreasedSignificant frontiersin.org
Cardiac Index (CI)-IncreasedSignificant frontiersin.org
Systemic Vascular Resistance-DecreasedSignificant avma.org
Heart RateNo significant changeNo significant changeNot significant preprints.orgresearchgate.netavma.org
Blood PressureNo significant changeNo significant changeNot significant preprints.orgresearchgate.netavma.org
Velocity Time Integral (VTI)10.5 [6.50, 17.4] cm13.0 [10.4, 22.3] cm< 0.05 researchgate.net
Peak Velocity (PV)80.0 [62.0, 103] m/s95.0 [83.0, 160] m/s< 0.05 researchgate.net
Maximal Acceleration (MA)10.2 [7.00, 16.0] ms²12.6 [9.40, 17.0] ms²< 0.05 researchgate.net

Note: Specific numerical data for SVI and CI increase were not consistently available across snippets, but the significant increase was reported.

Drug Interactions and Safety Profile Research

Potential Drug Interactions

Pimobendan (B44444) is often administered as part of a multi-drug regimen for managing heart failure, and its potential interactions with other commonly used cardiac medications have been assessed.

With ACE Inhibitors

Studies have indicated that this compound can be administered safely in combination with Angiotensin-Converting Enzyme (ACE) inhibitors. europa.eudvm360.comdvm360.com While this compound possesses modest vasodilator properties that could be additive to those of ACE inhibitors, clinically evident systemic hypotension has been reported as rare when this compound is added to ACE inhibitor monotherapy. dvm360.comdvm360.com Some studies have explored the combination of this compound, ACE inhibitors, and diuretics, noting no overt adverse effects with this combination in dogs with congestive heart failure. dvm360.comdvm360.com However, one clinical trial evaluating the addition of an ACE inhibitor (ramipril) to a regimen of this compound and furosemide (B1674285) in dogs with mitral valve disease and congestive heart failure did not find a significant additional benefit on survival time compared to this compound and furosemide alone. uzh.ch

With Diuretics

This compound has been reported to be safely administered concurrently with diuretics. europa.eudvm360.comdvm360.com The combination of this compound, an ACE inhibitor, and diuretics like furosemide has not been associated with overt adverse effects in clinical studies involving dogs with congestive heart failure. dvm360.comdvm360.com In some cases, improved heart function resulting from this compound treatment may even allow for a small reduction in the furosemide dosage. dvm360.com

With Digoxin (B3395198)

The co-administration of this compound with digoxin has also been investigated. This compound can be safely administered with digoxin. europa.eudvm360.comdvm360.com Pharmacological studies have not detected an interaction between the cardiac glycoside ouabain (B1677812) and this compound. europa.eu While theoretically, this compound might increase the rate of intestinal digoxin absorption, clinical reports evaluating the effects of this compound on digoxin absorption or serum digoxin concentration are limited. cabidigitallibrary.orgchula.ac.th In clinical experience, the coadministration of this compound with digoxin has not consistently led to increased serum digoxin concentrations or concentrations exceeding typical reference ranges. dvm360.com However, a retrospective study in dogs treated with this compound in combination with digoxin found a higher risk of developing cardiac arrhythmias compared to those treated with this compound alone, although the dogs developing arrhythmias had digoxin levels within the normal limit and showed no signs of digoxin toxicity. cabidigitallibrary.orgchula.ac.th

With Phosphodiesterase Inhibitors

This compound itself is a phosphodiesterase III (PDE III) inhibitor. europa.eucanadianveterinarians.netnih.gov Theoretically, using multiple phosphodiesterase inhibitors together, such as this compound and theophylline (B1681296) (a non-selective phosphodiesterase inhibitor), could potentially result in excessive PDE inhibition and adverse effects like tachycardia or hyperexcitability. vin.com However, there is a lack of clinical data demonstrating this interaction. vin.com this compound also exhibits partial PDE5 inhibitory properties. avma.org

With Nitrates and Other Vasodilators

Additive vasodilator action should be anticipated when this compound is used concurrently with nitrates (such as isosorbide (B1672297) dinitrate or nitroglycerin) or other vasodilators like amlodipine (B1666008) or carvedilol. dvm360.comdvm360.com While this additive effect is expected, clinically evident systemic hypotension has been reported infrequently when this compound is added to combination therapy including an ACE inhibitor and amlodipine. dvm360.comdvm360.com

Adverse Effects and Monitoring in Clinical Studies

This compound is generally considered well-tolerated in dogs and has a favorable adverse effects profile. dvm360.comdvm360.com Clinical trials and studies have monitored for adverse events associated with this compound administration.

In a multicenter, placebo-controlled, double-blind trial in humans with heart failure, adverse reactions were observed in a percentage of patients receiving multiple doses of this compound, though none were reported as serious. nih.gov Another study in humans reported that combined adverse cardiac events occurred less frequently in the this compound group compared to the placebo group over a 52-week treatment period. nih.govresearchgate.net

In canine studies, reported adverse effects have included transient diarrhea, anorexia, or lethargy in rare cases. europa.eu Vomiting has also been reported rarely in dogs taking this compound. vin.com Some clinical findings reported in a field study included polyuria, polydipsia, vomiting, azotemia, inappetence, lethargy, diarrhea, dyspnea, pleural effusion, cough, ascites, heart murmur, weakness and ataxia, and syncope. dvm360.com Sudden death may also occur. dvm360.com

There is some evidence suggesting that this compound might increase the development of arrhythmias. tokyovets.com Atrial fibrillation or increased ventricular ectopic beats have been reported in dogs on this compound, although establishing a direct causative effect can be challenging as cardiomyopathy itself can lead to arrhythmias. tokyovets.com A dose-related sinus tachycardia can result, and as with any strong inotropic agent, ventricular tachyarrhythmias may develop or worsen during this compound administration. dvm360.comtokyovets.com This is of particular concern in certain breeds with a predisposition to arrhythmias, such as Doberman pinschers and boxers, but can occur in any dog with advanced dilated cardiomyopathy. dvm360.comtokyovets.com

In a retrospective study evaluating electrocardiographic changes in dogs treated with this compound, cardiac arrhythmias were increasingly found in dogs treated with this compound in combination with digoxin compared to this compound alone. cabidigitallibrary.orgchula.ac.th The total daily dosage of both this compound and digoxin was higher in dogs that developed abnormal ECGs. cabidigitallibrary.orgchula.ac.th

In a study in rabbits, an adverse event resulting in death secondary to aspiration occurred in one pilot study following administration of this compound in tablet form. avma.org No other adverse events were reported in that study. avma.org

Monitoring in clinical studies typically involves assessment of clinical signs, quality of life, radiographic and echocardiographic evaluations, and in some cases, electrocardiographic monitoring to detect arrhythmias. tokyovets.come-jvc.org Blood pressure measurement may also be included. tokyovets.comnih.gov

Here is a summary of some reported adverse effects from clinical studies:

Adverse EffectIncidence/ObservationNotesSource(s)
Transient diarrheaRare cases observed. europa.eu
AnorexiaRare cases observed. Also reported in a field study. europa.eudvm360.com
LethargyRare cases observed. Also reported in a field study. europa.eudvm360.com
VomitingReported rarely. Also reported in a field study. dvm360.comvin.com
PolyuriaReported in a field study. dvm360.com
PolydipsiaReported in a field study. dvm360.com
AzotemiaReported in a field study. dvm360.com
DyspneaReported in a field study.May also be associated with progression of underlying heart disease. dvm360.comfda.gov
Pleural effusionReported in a field study.May also be associated with progression of underlying heart disease. dvm360.com
CoughReported in a field study. Most frequently reported adverse reaction in one study, incidence similar to control group.Commonly reported in cases of MMVD and may be associated with progression of the disease. dvm360.comfda.gov
AscitesReported in a field study.May also be associated with progression of underlying heart disease. dvm360.com
Heart murmurReported in a field study. Mild heart murmurs developed in toxicity studies at higher doses.May also be associated with progression of underlying heart disease. In toxicity studies, murmurs were non-clinical. dvm360.comtokyovets.com
Weakness and ataxiaReported in a field study. dvm360.com
SyncopeReported in a field study.May also be associated with progression of underlying heart disease. dvm360.comfda.gov
Sudden deathMay occur.Can be associated with underlying heart disease. Initial human studies showed a trend towards increased sudden death, but not confirmed in more recent trials or canine studies. dvm360.comresearchgate.nettokyovets.com
Sinus tachycardiaDose-related. dvm360.comtokyovets.com
Ventricular arrhythmiasMay develop or worsen. Increased risk in combination with digoxin in one study.Of concern in certain breeds; can be associated with underlying cardiomyopathy. dvm360.comcabidigitallibrary.orgchula.ac.thtokyovets.com
Cardiac arrhythmiasIncreased risk when combined with digoxin in one study.Observed in dogs chronically treated with this compound; higher dosage of this compound and digoxin associated with abnormal ECGs. cabidigitallibrary.orgchula.ac.th

Gastrointestinal Disturbances

Gastrointestinal disturbances have been noted as relatively rare adverse effects associated with this compound, typically limited to gastrointestinal upset linked to chewable tablets todaysveterinarypractice.com. In a US field trial spanning 56 days involving dogs, reported adverse effects included poor appetite (38%), lethargy (33%), and diarrhea (30%) tokyovets.com. Another study reported gastrointestinal signs in 6 out of 252 dogs e-jvc.org. In cats, gastrointestinal upset was the most common adverse effect observed in a retrospective study of 170 cats with congestive heart failure (CHF) due to various causes vettimes.com. A study investigating rectal administration of this compound at 0.5 mg/kg in healthy dogs reported no obvious signs of gastrointestinal discomfort frontiersin.org.

Research indicates that while gastrointestinal effects such as vomiting, diarrhea, anorexia, and lethargy are possible, they are uncommon and can be dose-dependent, potentially being avoided by reducing the dose noahcompendium.co.ukdvm360.com. Some studies describe these effects as transient noahcompendium.co.uk.

Proarrhythmic Effects

The potential for this compound to induce proarrhythmic effects has been a subject of research. While this compound possesses phosphodiesterase inhibiting properties that theoretically suggest arrhythmogenic potential, significant proarrhythmic effects have not been consistently observed in clinical studies performed to date researchgate.net. This compound's mechanism of action, which involves calcium sensitization with a minimal effect on increasing intracellular calcium concentration, may reduce the likelihood of a proarrhythmic effect, although further studies are warranted dvm360.comcabidigitallibrary.org.

Some studies have reported evidence of cardiac arrhythmias in dogs treated with this compound, including atrial fibrillation or increased ventricular ectopic beats tokyovets.com. However, establishing a definitive causative effect is complicated by the fact that cardiomyopathy itself can cause arrhythmias tokyovets.com. One study noted that dogs treated with higher doses of this compound had a higher risk of developing cardiac arrhythmias cabidigitallibrary.org. Similarly, a study found that dogs with abnormal electrocardiograms (ECG) were treated with a higher dosage of this compound than those with normal ECGs, suggesting caution when using this compound at high dosages or in combination with digoxin cabidigitallibrary.org.

In human studies, a trial of this compound in patients with heart failure demonstrated an increased mortality rate, although this finding has not been replicated in canine studies tokyovets.com. The PICO trial, a randomized, double-blind, placebo-controlled study in human patients with chronic heart failure, did not observe proarrhythmic effects based on 24-hour electrocardiography researchgate.netbmj.com.

Research in cats has also explored proarrhythmic effects. A pilot study investigating intravenous administration of this compound in healthy cats observed a significant increase in total 24-hour heart rate researchgate.netnih.govresearchgate.net. While one cat in this study exhibited paroxysmal ventricular tachycardia and an increase in arrhythmic events, other cats showed a decreasing trend in the number of arrhythmias researchgate.netnih.govresearchgate.net. These findings suggest that close monitoring of electrocardiograms may be necessary when administering this compound to cats suspected of having myocardial dysfunction or heart disease researchgate.net. Reports indicate an increase in arrhythmic events following oral administration to healthy cats nih.gov.

Renal Function Parameters

The effect of this compound on renal function parameters has been investigated in several studies. This compound does not activate the renin-angiotensin-aldosterone system (RAAS), in contrast to some other drugs used in managing myxomatous mitral valve disease (MMVD) nih.gov. Preclinical studies in healthy dogs have shown that this compound increases cardiac output and renal blood flow, and can offset furosemide-induced prerenal azotemia nih.gov. This compound might have favorable effects on renal function and potentially increase glomerular filtration rate (GFR), particularly at higher doses nih.gov.

Studies in healthy dogs receiving this compound for short periods (e.g., seven days) did not show significant alterations in renal function parameters such as urea, creatinine (B1669602), sodium, potassium, and chloride levels redalyc.orgresearchgate.net. Glomerular filtration rate, as measured by renal scintigraphy and plasma clearance, was also not significantly modified researchgate.net.

However, in a clinical study comparing this compound and benazepril (B1667978) in Cavalier King Charles Spaniel dogs with chronic degenerative mitral valve disease (CDMVD), an increase in blood creatinine levels was observed in the this compound group, despite the administration of low doses of furosemide and observed clinical improvement redalyc.org. While creatinine concentration increased in the this compound group in this study, it generally remained within the normal range for most dogs redalyc.org. This finding suggests the need for further investigation redalyc.org.

A study in nonazotemic dogs with stage B2 MMVD suggested that standard-dose or high-dose this compound might not affect renal function nih.gov. However, another study of this compound administration in dogs with experimentally induced mitral regurgitation revealed a significant increase in renal blood flow and a slight increase in GFR at 2 and 4 weeks of standard-dose this compound administration avma.org. Conversely, a study in healthy dogs found no significant difference in GFR between those receiving standard-dosage this compound and a control group avma.org.

In humans with severe terminal renal impairment, the pharmacokinetics of this compound were found to be comparable to those in healthy subjects, and no dose adjustment was deemed necessary nih.gov.

The interaction between cardiac and renal function in dogs with heart disease is complex, and studies highlight the interrelationship between these systems researchgate.net. While this compound may have beneficial effects on cardiac function, its precise long-term impact on renal function, especially in the presence of pre-existing kidney disease or concurrent medications like furosemide, continues to be an area of research interest researchgate.netstudypages.com.

Contraindications and Cautions

This compound is contraindicated in specific clinical conditions where an augmentation of cardiac output is considered inappropriate due to functional or anatomical reasons noahcompendium.co.ukbi-animalhealth.comboehringer-ingelheim.comboehringer-ingelheim.com. These conditions include hypertrophic cardiomyopathy and aortic stenosis noahcompendium.co.ukbi-animalhealth.comboehringer-ingelheim.comboehringer-ingelheim.com. In hypertrophic cardiomyopathy, particularly in cats with left ventricular outflow tract obstruction (LVOTO), there is concern that a positive inotrope and afterload reducing drug like this compound could exacerbate or induce these dynamic obstructions, potentially leading to hypotension, syncope, and exercise intolerance frontiersin.orgillinois.edu. Some sources describe this compound as contraindicated for use in animals with hypertrophic cardiomyopathy bi-animalhealth.comboehringer-ingelheim.comboehringer-ingelheim.comfrontiersin.org.

This compound should not be used in dogs with severe impairment of liver function, as it is primarily metabolized via the liver noahcompendium.co.ukratguide.com.

Caution is advised when using this compound in patients with uncontrolled cardiac arrhythmias tokyovets.com. The safety of this compound has not been established in dogs younger than 6 months of age, dogs with congenital heart defects, dogs with diabetes mellitus or other serious metabolic diseases, dogs used for breeding, or pregnant or lactating bitches bi-animalhealth.comboehringer-ingelheim.com. Laboratory studies in rats and rabbits have shown evidence of maternotoxic and embryotoxic effects at high doses, and this compound is excreted into milk noahcompendium.co.ukratguide.com. Therefore, use during pregnancy and lactation should only be considered based on a benefit/risk assessment by the responsible veterinarian noahcompendium.co.uk.

The safety of this compound has not been established in dogs with asymptomatic heart disease or in heart failure caused by etiologies other than myxomatous mitral valve disease (MMVD) or dilated cardiomyopathy (DCM) bi-animalhealth.comboehringer-ingelheim.com. Specifically, it is not recommended for dogs with Stage A or B1 preclinical MMVD due to the potential risk of cardiac pathology associated with exaggerated hemodynamic responses at high doses observed in studies boehringer-ingelheim.com.

The use of this compound with calcium antagonists (verapamil, diltiazem) and beta-blockers (propranolol) may attenuate the increase in cardiac contractility induced by this compound noahcompendium.co.ukratguide.comeuropa.eu. While no interaction between the cardiac glycoside ouabain and this compound has been observed in pharmacological studies, the concurrent use of this compound with digoxin requires caution due to the potential for increased risk of cardiac arrhythmias at higher dosages noahcompendium.co.ukcabidigitallibrary.orgeuropa.eu. Additive vasodilator action may be expected when used concurrently with nitrates or amlodipine dvm360.com.

In cases of overdose, a positive chronotropic effect, vomiting, apathy, ataxia, heart murmurs, or hypotension may occur, and dosage reduction and symptomatic treatment are recommended noahcompendium.co.uk.

Research Gaps and Future Directions

Further Investigation of Pharmacodynamic Effects in Specific Patient Populations

While pimobendan (B44444) has a strong evidence base in dogs with certain cardiac conditions, its pharmacodynamic effects can vary in different species and in specific patient subsets within those species. For example, while its use in dogs with CHF due to myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM) is well-established, its application in cats with heart failure, particularly hypertrophic cardiomyopathy (HCM), has been more controversial due to a historical lack of pharmacodynamic data vettimes.commvmc.vetfrontiersin.org.

Recent studies have begun to address this gap, providing evidence for the beneficial use of this compound in cats with HCM and DCM, showing a significant survival benefit in cats with CHF due to HCM and HOCM treated with this compound vettimes.com. However, a paucity of pharmacodynamic data in clinical cat populations still exists researchgate.net. Studies evaluating the acute pharmacodynamic effects of a single dose of this compound in client-owned cats with subclinical HCM have shown increased left atrial function and mildly increased left ventricular systolic function, but also an increase in left ventricular outflow tract velocity researchgate.net. This highlights the need for further studies, particularly long-term chronic dosing studies, to better characterize the pharmacodynamics and assess the safety of this compound in cats with HCM frontiersin.orgresearchgate.net.

Furthermore, the effect of this compound in dogs with preclinical MMVD without cardiomegaly has not been well examined, although some studies suggest positive effects on quality of life and a decrease in cardiac biomarkers researchgate.netnih.gov. Further investigation is needed to determine the optimal timing for initiating this compound treatment in this specific canine population nih.gov.

Long-term Efficacy and Safety Studies in Diverse Species

However, the long-term efficacy and safety of this compound in species other than dogs, such as cats and rabbits, require further investigation frontiersin.org. While some studies have evaluated the acute effects of this compound in cats with HCM, long-term studies are needed to fully characterize its effects and safety profile in this population frontiersin.orgresearchgate.net. Research in healthy rabbits has shown beneficial effects on left ventricular function after a single dose of this compound, but further evaluations are needed to determine its effectiveness in rabbits with cardiac disease . Discrepancies in findings regarding the effects of this compound on left atrial size in rabbits also highlight the need for additional research .

Furthermore, exploring the long-term effects of this compound in conjunction with other cardiac medications in diverse species and disease stages is crucial to optimize multi-drug therapeutic regimens.

Biomarker Development and Validation for Personalized Therapy

The development and validation of biomarkers are essential for advancing personalized medicine approaches in the treatment of heart disease with this compound mdpi.comrevespcardiol.org. Biomarkers can provide valuable insights into the type, molecular etiology, and stage of a disease, as well as predict an individual's response to therapy mdpi.com.

Studies have investigated the use of cardiac biomarkers such as NT-proBNP and cardiac troponin I (cTnI) in conjunction with exercise testing to monitor the effect of this compound treatment in dogs with preclinical MMVD researchgate.netnih.gov. Research has shown that this compound can lower NT-proBNP levels in dogs with presymptomatic MMVD without cardiomegaly, indicating a reduction in cardiac wall stress researchgate.netnih.gov. However, further research is needed to determine if these changes in biomarkers correlate with a longer survival time in this specific population researchgate.net.

Developing and validating a panel of biomarkers that can predict an individual patient's response to this compound, identify those most likely to benefit, and detect potential adverse effects early would significantly enhance the ability to tailor therapy for optimal outcomes mdpi.comrevespcardiol.org. This could involve exploring genetic biomarkers for pharmacogenomics and personalized medicine in cardiovascular health jacc.org.

Exploration of Novel Therapeutic Applications

While this compound is primarily used for the management of heart failure in dogs, research is exploring its potential in other therapeutic areas and species. The inodilatory properties and additional effects, such as anti-inflammatory and anti-thrombotic actions, suggest potential applications beyond its current indications vettimes.comresearchgate.netavma.org.

Studies have investigated the use of this compound in cats with various cardiomyopathies, showing promise in improving survival in those with CHF vettimes.commvmc.vet. Research in rats with monocrotaline-induced pulmonary arterial hypertension indicated that this compound improved right ventricular myocardial contraction and attenuated pulmonary arterial hypertension todaysveterinarypractice.com.

Further exploration of novel therapeutic applications could include investigating its efficacy in other forms of cardiomyopathy, pulmonary hypertension in different species, or conditions where its anti-inflammatory or anti-thrombotic properties could be beneficial vettimes.comresearchgate.netavma.orgtodaysveterinarypractice.com. Research into its potential use in human medicine, although currently limited, is also ongoing patsnap.com. A state-of-the-art review discussed this compound as a novel treatment for hypertrophic cardiomyopathy in humans within the context of guideline-directed medical therapy for heart failure nih.gov.

Q & A

Q. How can cross-species extrapolation of this compound’s safety data be ethically justified?

  • Methodological Answer : Adopt the 3R framework (Replacement, Reduction, Refinement). Use computational modeling (e.g., physiologically based pharmacokinetics, PBPK) to minimize animal use. Prioritize species with translational relevance (e.g., feline HCM models for human hypertrophic cardiomyopathy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pimobendan
Reactant of Route 2
Reactant of Route 2
Pimobendan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.